(2,2'-Bipyridine)diiodonickel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

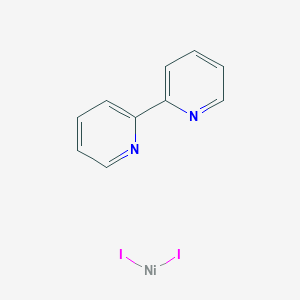

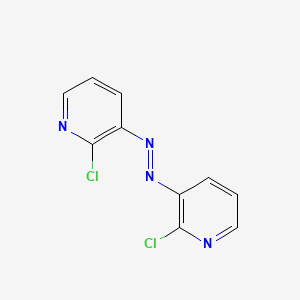

“(2,2’-Bipyridine)diiodonickel(II)” is a coordination compound of nickel with 2,2’-bipyridine and two iodide ions. It is also known as (bpy)NiI2 . It is a catalyst for the cross-electrophile coupling of vinyl halides and alkyl halides .

Chemical Reactions Analysis

“(2,2’-Bipyridine)diiodonickel(II)” is a catalyst for the cross-electrophile coupling of vinyl halides and alkyl halides . It is also used in the synthesis of tetrasubstituted alkenes by tandem metallacycle formation/cross-electrophile coupling .

Physical And Chemical Properties Analysis

“(2,2’-Bipyridine)diiodonickel(II)” is a solid compound . It has a molecular weight of 468.69 g/mol . Its melting point is greater than 300°C .

Scientific Research Applications

Chemoenzymatic Synthesis and Catalysis

Bipyridine ligands have been synthesized from cis-dihydrodiol metabolites of chloroquinolines, yielding chiral 2,2'-bipyridines that serve as effective ligands in asymmetric synthesis. These compounds have facilitated the development of enantioselective catalysts for aminolysis of epoxides and allylation of aldehydes, contributing significantly to the synthesis of enantioenriched compounds (Boyd et al., 2010).

Photolabile Protecting Groups

Ruthenium bis(bipyridine) complexes have been designed as photolabile protecting groups for amines. These complexes release the protected ligand upon irradiation with visible light, showcasing their potential in controlled release applications and as tools in biological research (Zayat et al., 2006).

Cross-Coupling Reactions

Bipyridines play a crucial role in cross-coupling reactions, particularly with tin, zinc, and boron compounds. These reactions are pivotal in creating functionalized derivatives for coordination chemistry, nano- and macromolecular chemistry, and analytical and photochemistry, demonstrating the compound's foundational role in synthetic chemistry (Hapke et al., 2008).

Dye-Sensitized Solar Cells (DSCs)

Bipyridines are integral to the development of dye-sensitized solar cells. For instance, 2,2'-bipyridine derivatives have been introduced as nitrogen-containing electrolyte additives in DSCs, showcasing the ability to enhance the thermal stability and performance of solar cells, marking significant advancements in renewable energy technologies (Nguyen et al., 2018).

Antiproliferative Agents

Dinuclear gold(III) compounds with bipyridyl ligands have been investigated for their antiproliferative effects against cancer cells. These studies highlight the therapeutic potential of bipyridine derivatives in developing novel anticancer agents (Casini et al., 2006).

Safety and Hazards

“(2,2’-Bipyridine)diiodonickel(II)” is classified as a dangerous substance. It may cause an allergic skin reaction, be harmful if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child. It can cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

Future Directions

Bipyridine derivatives, including “(2,2’-Bipyridine)diiodonickel(II)”, are being investigated for use as redox-active materials in organic flow batteries . They are also being studied for their potential use in the treatment of Alzheimer’s disease . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods .

Mechanism of Action

Target of Action

The primary target of (2,2’-Bipyridine)diiodonickel is the cross-electrophile coupling of vinyl halides and alkyl halides . This compound acts as a catalyst in this process, facilitating the reaction without being consumed.

Mode of Action

As a catalyst, (2,2’-Bipyridine)diiodonickel interacts with its targets by accelerating the rate of the cross-electrophile coupling reaction . It does this by reducing the activation energy required for the reaction to proceed, leading to an increase in the reaction rate.

Biochemical Pathways

It’s known that it plays a crucial role in thesynthesis of tetrasubstituted alkenes via tandem metallacycle formation/cross-electrophile coupling .

Result of Action

The result of (2,2’-Bipyridine)diiodonickel’s action is the successful facilitation of the cross-electrophile coupling of vinyl halides and alkyl halides . This leads to the formation of new chemical compounds, specifically tetrasubstituted alkenes .

properties

IUPAC Name |

diiodonickel;2-pyridin-2-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2HI.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZGEUKJJFSILG-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.[Ni](I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8I2N2Ni |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101319574 |

Source

|

| Record name | (2,2'-Bipyridine)diiodonickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59448-25-8 |

Source

|

| Record name | (2,2'-Bipyridine)diiodonickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)

![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)

![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)